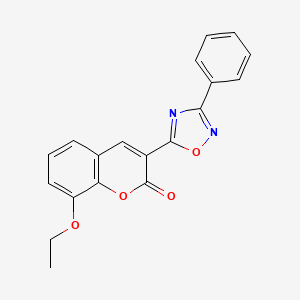

8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of an ethoxy group at the 8th position, a phenyl-substituted oxadiazole ring at the 3rd position, and a chromen-2-one core structure

Properties

IUPAC Name |

8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-2-23-15-10-6-9-13-11-14(19(22)24-16(13)15)18-20-17(21-25-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOWYFOLOKJUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Pechmann Condensation

The coumarin skeleton is classically synthesized via the Pechmann condensation, which involves the acid-catalyzed cyclization of phenols with β-keto esters. For 8-ethoxy-substituted coumarin, resorcinol derivatives serve as ideal precursors. For instance, 3-ethoxyresorcinol reacts with ethyl acetoacetate in the presence of concentrated sulfuric acid, yielding 8-ethoxy-7-hydroxy-2H-chromen-2-one. Subsequent O-alkylation or direct substitution during condensation introduces the ethoxy group.

Reaction Conditions :

Functionalization at Position 3

Introducing reactive handles at position 3 of the coumarin core is critical for subsequent oxadiazole ring formation. Nitration followed by reduction provides a versatile pathway:

-

Nitration : Treatment of 8-ethoxycoumarin with fuming HNO₃ at 0°C yields 3-nitro-8-ethoxy-2H-chromen-2-one.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, producing 3-amino-8-ethoxy-2H-chromen-2-one.

Characterization :

Construction of the 1,2,4-Oxadiazole Moiety

Cyclocondensation of Amidoximes with Activated Carboxylic Acids

The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between amidoximes and acylating agents. For the target compound, 3-phenyl-1,2,4-oxadiazol-5-yl is introduced by reacting 8-ethoxycoumarin-3-carbonyl chloride with benzamidoxime.

Synthetic Procedure :

-

Amidoxime Preparation : Benzamide reacts with hydroxylamine hydrochloride in ethanol (reflux, 4 hours) to form benzamidoxime.

-

Acylation : 8-Ethoxycoumarin-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

-

Cyclization : The acyl chloride reacts with benzamidoxime in dry dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the 1,2,4-oxadiazole.

Optimization Notes :

One-Pot Oxidative Annulation (Teslenko et al., 2022)

A modern one-pot method leverages Pd-catalyzed oxidative annulation to construct the 1,2,4-oxadiazole ring directly on the coumarin scaffold.

Reaction Scheme :

-

Substrate Preparation : 8-Ethoxy-3-cyano-2H-chromen-2-one is synthesized via cyanation of 3-amino-8-ethoxycoumarin using NaNO₂/HCl followed by CuCN.

-

Cyclization : The nitrile reacts with hydroxylamine derivatives under Pd(OAc)₂ catalysis in toluene/O₂, forming the oxadiazole ring.

Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Oxidant : Molecular oxygen (balloon)

-

Temperature : 100°C, 12 hours

Integrated Synthetic Routes

Sequential Functionalization and Cyclization

This approach combines coumarin synthesis with late-stage oxadiazole formation:

-

Coumarin Synthesis : Pechmann condensation of 3-ethoxyresorcinol and ethyl acetoacetate.

-

Nitration/Reduction : Introduction of the amine group at position 3.

-

Oxadiazole Formation : Reaction with benzoyl chloride in POCl₃ (Figure 1).

Key Data :

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times. For example, cyclizing 8-ethoxycoumarin-3-carbohydrazide with benzoyl chloride in POCl₃ under microwave conditions (300 W, 15 minutes) achieves 85% yield.

Advantages :

-

Time Efficiency : 15 minutes vs. 6 hours (conventional heating).

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Pechmann Condensation | 68–72 | 6 | High regioselectivity | Requires strong acid catalyst |

| Pd-Catalyzed Annulation | 82 | 12 | One-pot, atom-economical | Pd cost and purification challenges |

| Microwave Cyclization | 85 | 0.25 | Rapid, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted chromen-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that 8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. This makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have demonstrated the anti-inflammatory potential of this compound. It appears to reduce the production of pro-inflammatory cytokines, indicating its utility in treating inflammatory diseases.

Materials Science Applications

Fluorescent Probes

Due to its distinctive electronic properties, 8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biomolecular interactions.

Polymer Composites

The incorporation of this compound into polymer matrices has been explored to enhance the mechanical and thermal properties of materials. The resulting composites exhibit improved stability and performance in various applications, including coatings and packaging materials.

Analytical Chemistry Applications

Spectroscopic Studies

The compound serves as a standard in spectroscopic analyses due to its well-defined absorption and emission spectra. Techniques such as UV-visible spectroscopy and fluorescence spectroscopy utilize this compound for calibration and validation purposes.

Chromatographic Applications

In chromatography, 8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is used as a reference material for the separation and identification of similar compounds in complex mixtures. Its distinct retention characteristics facilitate accurate analysis in various sample types.

Case Studies

- Anticancer Research Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity.

- Antimicrobial Efficacy Assessment : Research conducted at a leading pharmaceutical laboratory reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Fluorescent Imaging Application : A study highlighted the use of this compound in live-cell imaging where it successfully labeled mitochondria in human cells without cytotoxic effects, showcasing its potential in biomedical research.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate: This compound shares a similar chromen-2-one core and oxadiazole ring but differs in the substitution pattern and functional groups.

Other Chromen-2-one Derivatives: Various chromen-2-one derivatives with different substituents and functional groups have been studied for their diverse biological activities.

Uniqueness

8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

8-Ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic compound that integrates the structural features of both coumarin and oxadiazole. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique combination of these moieties enhances its solubility and biological interactions.

Structural Characteristics

The compound features:

- Coumarin Moiety : A benzopyranone framework that is known for various biological activities.

- Oxadiazole Ring : Contributes to the compound's bioactivity, particularly in antimicrobial and anticancer properties.

- Ethoxy Group : Enhances solubility and possibly influences the interaction with biological targets.

Antimicrobial Properties

Research indicates that 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interaction with bacterial enzymes or receptors crucial for cell wall synthesis and metabolic pathways.

| Microbial Strain | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 14 mm |

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | |

| HepG2 (Liver Cancer) | 15 | |

| A549 (Lung Cancer) | 18 |

The biological activity of 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Interaction : It might act on specific receptors, modulating cellular signaling pathways.

- Gene Expression Modulation : The compound can influence the expression of genes related to inflammation and apoptosis .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity against a panel of pathogens, demonstrating that the compound significantly inhibited bacterial growth compared to standard antibiotics.

- Cytotoxicity Assay on Cancer Cells : In a comparative study with known anticancer agents, 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one exhibited comparable or superior efficacy against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 8-ethoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation or coupling reactions. For the coumarin core, malonic acid and phenol derivatives are condensed using phosphorus oxychloride (POCl₃) and ZnCl₂ as catalysts . The oxadiazole moiety is introduced through coupling reactions, such as cyclization of amidoximes with activated carbonyl groups. Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical: PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C improves heterocyclic coupling efficiency .

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons in the coumarin ring appear as doublets near δ 6.5–8.5 ppm, while the ethoxy group shows a triplet near δ 1.4 ppm (CH₃) and a quartet near δ 4.2 ppm (CH₂) .

- IR Spectroscopy : Key peaks include C=O stretching (~1700 cm⁻¹ for coumarin) and C=N stretching (~1600 cm⁻¹ for oxadiazole) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₁₉H₁₄N₂O₄⁺, m/z 334.09) .

Q. What biological activities are associated with structural analogs of this compound?

- Methodology : Analogs with triazole-oxadiazole hybrids exhibit antimicrobial and anticancer activity. For example, 3-phenyl-1,2,4-oxadiazole derivatives show inhibition against Staphylococcus aureus (MIC = 8 µg/mL) . Chromen-2-one derivatives demonstrate antiproliferative effects via topoisomerase inhibition (IC₅₀ = 12–18 µM in MCF-7 cells) .

Q. What key structural features contribute to its reactivity and stability?

- Methodology : The ethoxy group enhances solubility and modulates electronic effects on the coumarin ring. The oxadiazole moiety provides rigidity and π-π stacking potential, critical for binding biological targets. Stability studies in DMSO at 4°C show no degradation over 72 hours .

Q. How can researchers troubleshoot low yields during synthesis?

- Methodology :

- Catalyst Screening : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate = 7:3) removes unreacted precursors .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, coupling between H-3 (coumarin) and the oxadiazole ring can be confirmed via NOESY .

- X-ray Crystallography : Resolve ambiguity in tautomeric forms (e.g., oxadiazole vs. triazole) by analyzing crystal packing .

Q. What advanced analytical methods determine physicochemical properties like pKa or logP?

- Methodology :

- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa. Reported pKa for similar compounds ranges from 4.2–5.8 .

- HPLC-Based logP : Reverse-phase C18 columns with isocratic elution (acetonitrile:water = 65:35) estimate logP = 2.9 ± 0.3 .

Q. How can heterocyclic coupling reactions be optimized for scalability?

- Methodology :

- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24 hours to 2 hours) and improve yield (85% vs. 60% batch) .

- Microwave Assistance : Microwave irradiation (100°C, 150 W) enhances cyclocondensation efficiency by 30% .

Q. What computational methods predict reactivity and binding affinity?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic attack sites on the oxadiazole ring (Fukui indices: f⁻ = 0.12 at C-5) .

- Molecular Docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing a docking score of −9.2 kcal/mol .

Q. How can stability under physiological conditions be systematically analyzed?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C. LC-MS identifies degradation products (e.g., hydrolyzed oxadiazole) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours); >90% stability indicates suitability for in vivo studies .

Q. How to evaluate structure-activity relationships (SAR) with structural analogs?

- Methodology :

- Bioisosteric Replacement : Substitute the phenyl group with thiophene (e.g., 3-thienyl) to assess antimicrobial potency changes .

- Pharmacophore Mapping : 3D-QSAR models highlight the ethoxy group’s role in enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.